3-isocyanopropanenitrile
Description
3-Isocyanopropanenitrile (C₄H₄N₂O) is an organonitrile compound featuring both isocyanate (-NCO) and nitrile (-CN) functional groups. Its bifunctional nature makes it a versatile intermediate in organic synthesis, particularly in multicomponent reactions. For instance, it has been utilized in a highly stereoselective Ugi-Pictet-Spengler sequence to synthesize complex heterocyclic frameworks, demonstrating its utility in constructing bioactive molecules with precise stereochemical control . The compound’s reactivity stems from the electron-withdrawing nitrile group, which enhances the electrophilicity of the isocyanate moiety, enabling efficient nucleophilic additions or cycloadditions.
Properties
CAS No. |
87072-74-0 |
|---|---|
Molecular Formula |
C4H4N2 |
Molecular Weight |
80.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isocyanopropanenitrile typically involves the reaction of an appropriate precursor with a cyanating agent. One common method is the reaction of 3-chloropropanenitrile with silver cyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Isocyanopropanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with the isocyanide group under mild conditions
Major Products Formed
Scientific Research Applications
3-Isocyanopropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-isocyanopropanenitrile involves its interaction with various molecular targets. The isocyanide group can form strong bonds with metal ions and other electrophilic centers, leading to the formation of stable complexes. These interactions can affect cellular processes and signal transduction pathways, making the compound useful in various biochemical applications .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Research Findings and Industrial Relevance
- This compound is pivotal in synthesizing nitrogen-rich heterocycles, which are prevalent in drug discovery .
- 1-(3-Isocyanopropyl)adamantane bridges organic and organometallic chemistry, enabling selenium-containing therapeutics or materials .
- Silane- and sulfonyl-modified analogues highlight the role of functional group diversity in tailoring compounds for materials science or medicinal chemistry .
References [1] Zhang, B. et al. Highly Stereoselective Ugi-Pictet-Spengler Sequence. [2] Pitushkin, D. et al. 1-(3-Isoselenocyanatopropyl)adamantane. [3] Building Products Chemicals and Dashboard (Isocyanates). [4] 3-[(2-Fluorophenyl)sulfonyl]propanenitrile Properties. [5] Global Chemical Supplier: 3-Cyclopropyl-3-hydroxypropanenitrile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
